![molecular formula C13H16N2O2 B7564047 N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B7564047.png)
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a unique compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This results in increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and physiological effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. It has also been shown to increase the levels of histamine in the brain, which can promote wakefulness and alertness.
Advantages and Limitations for Lab Experiments
Modafinil has a number of advantages and limitations for use in lab experiments. One advantage is its ability to enhance cognitive function, which can be useful in a variety of experimental settings. However, N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide can also have side effects, such as headache, nausea, and insomnia, which can affect the results of experiments. In addition, N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide can interact with other drugs and should be used with caution in experimental settings.
Future Directions
There are a number of future directions for research on N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. One area of interest is its potential use in treating cognitive impairment in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the potential therapeutic applications of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide and to develop new compounds with similar or improved properties.
Synthesis Methods
Modafinil is synthesized by a multi-step process that involves the condensation of benzhydryl sulfinylacetamide with methylamine. The resulting product is then subjected to various purification steps to obtain pure N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. This synthesis method has been optimized over the years to increase the yield and purity of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide.
Scientific Research Applications
Modafinil has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating narcolepsy, obstructive sleep apnea, and shift work sleep disorder. In addition, N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), depression, and cognitive impairment.
properties
IUPAC Name |
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14(2)12-8-9-15(13(12)17)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFACDKTUZPUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.